molecular formula C26H22N4O4S3 B11653727 N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]

N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]

Cat. No.: B11653727
M. Wt: 550.7 g/mol
InChI Key: WVHMLAUBXWOZIF-UHFFFAOYSA-N
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Description

N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]: is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, benzene rings, and pyridinylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves multiple steps:

    Formation of the Sulfonyl Dibenzene Core: The initial step involves the sulfonylation of dibenzene. This can be achieved by reacting dibenzene with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of Pyridin-2-ylsulfanyl Groups: The next step involves the introduction of pyridin-2-ylsulfanyl groups. This can be done through a nucleophilic substitution reaction where pyridin-2-thiol reacts with an appropriate electrophile, such as a halogenated acetamide derivative.

    Final Assembly: The final step involves coupling the sulfonyl dibenzene core with the pyridin-2-ylsulfanyl acetamide intermediates. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the pyridin-2-ylsulfanyl groups. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety. Reagents like alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Sulfides or thiols

    Substitution: Various substituted acetamides

Scientific Research Applications

Chemistry

In chemistry, N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in organic reactions.

Biology

In biological research, this compound can be explored for its potential as an enzyme inhibitor. The presence of sulfonyl and pyridinyl groups suggests it could interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound’s structure allows for the exploration of its potential as a therapeutic agent. Its ability to form stable complexes with metals could be leveraged in the design of metal-based drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong hydrogen bonds, while the pyridinyl groups can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(oxydibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
  • N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]

Uniqueness

Compared to similar compounds, N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially leading to more potent effects in medicinal applications.

This detailed overview provides a comprehensive understanding of N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide], covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C26H22N4O4S3

Molecular Weight

550.7 g/mol

IUPAC Name

2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]sulfonylphenyl]acetamide

InChI

InChI=1S/C26H22N4O4S3/c31-23(17-35-25-5-1-3-15-27-25)29-19-7-11-21(12-8-19)37(33,34)22-13-9-20(10-14-22)30-24(32)18-36-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32)

InChI Key

WVHMLAUBXWOZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4

Origin of Product

United States

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